molecular formula C9H11NO2 B102541 (3-Methylpyridin-4-yl)methyl acetate CAS No. 18794-49-5

(3-Methylpyridin-4-yl)methyl acetate

Cat. No. B102541
CAS RN: 18794-49-5
M. Wt: 165.19 g/mol
InChI Key: CEWMIVBWLKCOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpyridin-4-yl)methyl acetate is an organic compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methyl acetate is not fully understood. However, it is believed to act as a modulator of various cellular processes, including gene expression and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that (3-Methylpyridin-4-yl)methyl acetate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Methylpyridin-4-yl)methyl acetate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has potential therapeutic applications for various diseases, making it a valuable tool for drug discovery research.
However, there are also limitations to the use of (3-Methylpyridin-4-yl)methyl acetate in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of (3-Methylpyridin-4-yl)methyl acetate. One potential direction is the further exploration of its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthesis methods and the exploration of its potential applications in catalytic reactions may also be promising areas for future research.
Conclusion
In conclusion, (3-Methylpyridin-4-yl)methyl acetate is a versatile organic compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been studied for its potential therapeutic applications for various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also promising future directions for its study, including further exploration of its potential therapeutic applications and the development of new synthesis methods.

Scientific Research Applications

(3-Methylpyridin-4-yl)methyl acetate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

18794-49-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-methylpyridin-4-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

CEWMIVBWLKCOMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)COC(=O)C

Canonical SMILES

CC1=C(C=CN=C1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-oxide was added portionwise to 60 mL of acetic anhydride and the resulting dark orange solution was heated (water-bath) at about 90° C. for 1 h. The excess acetic anhydride was then distilled off under reduced pressure and the material boiling at 90°-120° C./0.1 torr (39.0 g) was collected. Chromatography of this oil (silica gel/ethyl acetate-pet.ether=2:3) afforded pure 4-acetoxymethyl-3-methylpyridine (19.0 g, 30%) as an oil: ir (neat) 1745 cm-1.
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